Rhodamine WT

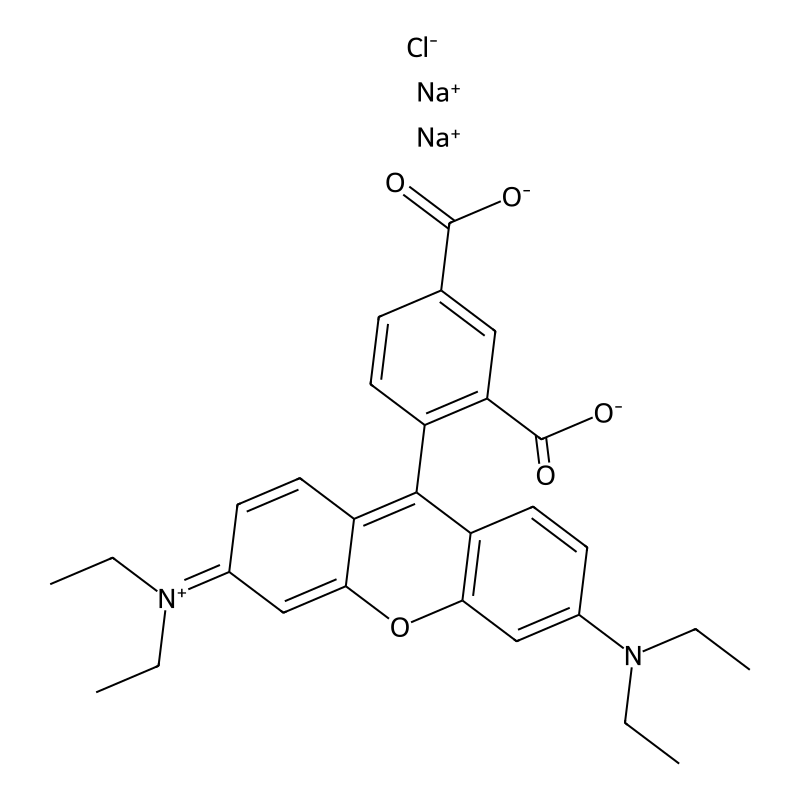

C29H29ClN2Na2O5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C29H29ClN2Na2O5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: good

Synonyms

Canonical SMILES

Water Tracing and Hydrology:

Rhodamine WT is a fluorescent dye widely used in hydrological studies as a tracer . Its strong fluorescence, low cost, and minimal interaction with water make it ideal for tracking water movement in various environments, including:

- Surface water: Rivers, streams, lakes, and oceans .

- Groundwater: Studying flow patterns and connectivity between surface and groundwater .

By monitoring the movement of the dye using fluorometers, researchers can gain valuable insights into various aspects of water flow, such as:

- Flow velocity and direction .

- Dispersion and mixing characteristics within water bodies .

- Identification of leak sources in water infrastructure .

Environmental Safety and Toxicity:

While Rhodamine WT is generally considered safe for environmental use, research is ongoing to fully understand its potential impact on aquatic ecosystems. Studies have shown:

- Low to moderate acute toxicity in mice .

- Skin and eye irritant properties .

- Mixed results regarding chronic toxicity in aquatic organisms, with Rhodamine B displaying higher toxicity compared to Rhodamine WT .

Further research is needed to establish environmental quality standards (EQS) for Rhodamine WT and ensure its responsible use in scientific research and applications.

Other Research Applications:

Beyond hydrology, Rhodamine WT has found applications in various scientific research fields, including:

Rhodamine WT is a synthetic fluorescent dye belonging to the rhodamine family, characterized by its vibrant pink color and high solubility in water. Its chemical formula is C29H29ClN2Na2O5, and it is primarily used as a tracer in hydrological studies due to its fluorescent properties, which allow for easy detection in various environmental applications. Unlike some other rhodamine dyes, Rhodamine WT is considered less toxic to aquatic organisms, making it a preferred choice for ecological studies and monitoring water quality .

RWT does not have a direct biological mechanism of action in scientific research. Its primary function is as a tracer dye. When released into water, its fluorescence allows researchers to track its movement and dilution, providing valuable information about water flow patterns, mixing characteristics, and transport processes [].

Rhodamine WT exhibits low toxicity to a range of aquatic organisms. Studies have shown that it does not significantly affect organisms such as Daphnia magna and Paramecium caudatum at concentrations up to 200 mg/L, indicating its relative safety compared to other compounds like Rhodamine B, which is significantly more toxic . The biological activity of Rhodamine WT includes potential effects on behavior and physiological responses in aquatic species, but these effects are generally mild compared to other rhodamines.

The synthesis of Rhodamine WT typically involves the reaction of 3-dialkylaminophenols with phthalic anhydride. This process generates the core structure of the dye, which is then modified to achieve the desired solubility and fluorescent properties . The specific synthesis route can vary depending on the desired purity and application of the dye.

Rhodamine WT is widely used in various applications, including:

- Hydrological Tracing: It serves as a tracer for studying water flow and dispersion patterns in rivers and lakes.

- Environmental Monitoring: The dye helps assess pollution levels and track contaminants in aquatic environments.

- Laboratory Research: It is utilized in experiments requiring fluorescent labeling or tracking of biological samples.

The dye's ability to fluoresce under UV light makes it particularly valuable for visualizing flow patterns and detecting leaks in water systems .

Research on the interactions of Rhodamine WT focuses on its behavior in aquatic ecosystems. Studies indicate that while it can be absorbed by organisms, its effects are generally non-lethal at typical environmental concentrations. For instance, no significant mortality was observed in tests with crustaceans or fish embryos even at high concentrations . Furthermore, the dye's interaction with sediments can influence its distribution and persistence in water bodies.

Rhodamine WT shares similarities with other fluorescent dyes, particularly within the rhodamine family. Here are some comparable compounds:

- Rhodamine B: More toxic than Rhodamine WT; used similarly but poses greater risks to aquatic life.

- Fluorescein: Another fluorescent dye that is more widely used for tracing but has different solubility characteristics.

- Texas Red: A red fluorescent dye often used in biological applications; less soluble than Rhodamine WT.

Unique Features of Rhodamine WT- Lower Toxicity: Compared to Rhodamine B, it has significantly lower toxicity levels in aquatic environments.

- Water Solubility: High solubility allows for effective use in hydrological studies without significant adverse ecological impacts.

- Fluorescence Stability: Maintains fluorescence under various environmental conditions, making it reliable for long-term studies.

Rhodamine WT, a fluorescent xanthene dye, emerged as an important chemical compound in the 1960s as an improvement over its predecessor, rhodamine B [1] [2]. The development of Rhodamine WT was specifically aimed at overcoming a significant disadvantage of rhodamine B—its tendency to adsorb onto suspended sediment [1]. This modification was crucial for applications requiring minimal interaction with environmental matrices, particularly in water tracing studies [2] [3].

The name "WT" in Rhodamine WT stands for "Water Tracing," highlighting its primary intended application [5]. The chemical structure of Rhodamine WT (disodium 9-(2,4-dicarboxylatophenyl)-3,6-bis(diethylamino)-10λ⁴-xanthen-10-ylium chloride) features specific modifications to the core rhodamine structure that enhance its water solubility and reduce its adsorption properties [3] [7].

Early synthesis methods for Rhodamine WT followed the general approach used for other rhodamine dyes, which involved the condensation reaction between 3-dialkylaminophenols and phthalic anhydride derivatives [3]. However, the specific modifications required for Rhodamine WT necessitated adaptations to this basic synthetic pathway [3] [9]. The initial industrial production of Rhodamine WT in the 1960s utilized these modified condensation reactions, but faced challenges related to isomer formation and purification [1] [5].

Following its development, Rhodamine WT gained immediate acceptance as a tracer in marine systems and wastewater applications [1]. By 1980, the United States Environmental Protection Agency formally recognized Rhodamine WT as equivalent to rhodamine B for water tracing applications, which further established its position as a standard fluorescent tracer dye [20]. This recognition was significant for expanding the industrial production and commercial availability of Rhodamine WT [1] [20].

The historical development of Rhodamine WT synthesis represents an important advancement in fluorescent dye chemistry, as it addressed specific application needs through targeted molecular modifications [2] [3]. The evolution of its synthesis methods has continued over subsequent decades, with ongoing refinements to improve yield, purity, and production efficiency [9] [10].

Optimization of Condensation and Alkylation Reactions

The synthesis of Rhodamine WT involves two critical reaction types: condensation and alkylation, both of which have undergone significant optimization to improve yield, purity, and efficiency in industrial manufacturing [9] [10].

Condensation Reaction Optimization

The primary condensation reaction in Rhodamine WT synthesis involves the reaction between 3-dialkylaminophenols and phthalic anhydride derivatives [3]. This reaction has been optimized through several approaches:

Reaction Media Selection: The use of 2,2,2-trifluoroethanol and water mixtures has been found to significantly improve the efficiency and selectivity of the condensation reaction [14]. This solvent system allows for clean and efficient formation of rhodamine dyes with improved isomeric purity [14] [10].

Temperature Control: Precise temperature control during the condensation reaction has proven critical for optimizing yield and minimizing side reactions [10] [23]. Research has shown that maintaining temperatures between 90-120°C provides optimal conditions for the condensation step in rhodamine synthesis [10] [23].

Alternative Reagents: The use of phthalaldehydic acids as replacements for phthalic anhydrides represents a significant optimization in rhodamine synthesis [24] [26]. This approach provides only one point of reactivity for the aminophenol, thus allowing direct access to single isomer products and avoiding isomer generation altogether [24] [26].

Catalyst Selection: The incorporation of specific acid catalysts has improved the efficiency of the condensation reaction [10]. Propionic acid and sulfuric acid combinations have been traditionally used, but newer approaches utilize more selective catalysts to enhance reaction control [9] [10].

Alkylation Reaction Optimization

The alkylation steps in Rhodamine WT synthesis have also been subject to extensive optimization:

Selective Alkylation: The diethylamino groups characteristic of Rhodamine WT require controlled alkylation conditions to ensure proper substitution patterns [9] [10]. Optimization of these conditions has focused on reagent stoichiometry and reaction temperature to maximize selectivity [10] [17].

Reaction Time and Temperature: Studies have demonstrated that alkylation reactions for rhodamine derivatives benefit from extended reaction times at moderate temperatures rather than short exposures to high temperatures [10] [17]. This approach minimizes side reactions and improves overall yield [17].

Pressure Vessel Technology: Advanced pressure vessel technology has enabled better control of alkylation reactions, particularly for challenging substrates [11] [17]. The use of steel high-pressure vessels within convection ovens has proven effective for certain rhodamine alkylation steps [10] [17].

Solvent Effects: The choice of solvent significantly impacts alkylation efficiency, with dimethylsulfoxide (DMSO) showing particular utility for certain rhodamine alkylation reactions [10]. Optimization studies have identified solvent systems that enhance reactivity while minimizing unwanted side reactions [10] [17].

The combined optimization of condensation and alkylation reactions has substantially improved the industrial manufacturing of Rhodamine WT, leading to higher yields, greater purity, and more efficient production processes [9] [14]. These advancements continue to evolve as new synthetic methodologies and technologies emerge in the field of dye chemistry [14] [26].

Chromatographic Separation of Isomers in Production

The industrial production of Rhodamine WT faces a significant challenge: the synthesis typically generates two major isomers that must be separated to ensure product consistency and performance [5] [15]. These isomers differ in the position of the carboxylic acid groups on the aromatic ring, resulting in distinct chemical and fluorescent properties [5] [16].

Isomer Characteristics and Distribution

Research has confirmed that commercial Rhodamine WT consists of two primary fluorescent isomers, commonly referred to as the meta and para isomers based on the position of the carboxyl groups [15] [16]. These isomers exhibit different sorption behaviors and distinct emission spectra, which can impact the performance of Rhodamine WT in analytical applications [5] [19].

Studies have shown that the two isomers are typically present in approximately equal proportions (50:50 ratio) in tracer-grade Rhodamine WT mixtures [5] [15]. This distribution presents both challenges and opportunities for industrial production, as the separation process must be capable of efficiently handling this equal mixture [15] [19].

| Property | Meta Isomer | Para Isomer |

|---|---|---|

| Sorption Behavior | Higher sorption to mineral phases | Lower sorption (more conservative) |

| Emission Maximum | Slightly shifted (~3 nm difference) | Reference emission profile |

| Relative Fluorescence | Equal intensity at respective maxima | Equal intensity at respective maxima |

| Chromatographic Retention | Longer retention time | Shorter retention time |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) has emerged as the primary method for separating Rhodamine WT isomers in industrial production [5] [15]. The separation process has been optimized through several approaches:

Column Selection: C18 columns have proven particularly effective for separating Rhodamine WT isomers [5]. The hydrophobic interactions between the stationary phase and the slightly different hydrophobicities of the isomers enable efficient separation [5] [15].

Mobile Phase Optimization: The composition of the mobile phase significantly impacts separation efficiency [5]. Research has shown that gradient elution systems using mixtures of water, acetonitrile, and buffer solutions provide optimal separation of Rhodamine WT isomers [5] [15].

Detection Methods: Fluorescence detection at excitation wavelengths of approximately 535 nm and emission wavelengths of 590 nm allows for sensitive and selective monitoring of the separation process [5]. This approach enables the identification and quantification of each isomer during the separation process [5] [15].

Scale-Up Considerations: Industrial-scale separation requires careful attention to flow rates, column dimensions, and sample loading to maintain separation efficiency while maximizing throughput [15] [22]. These parameters have been optimized through extensive research and development efforts [15] [22].

Industrial Implementation and Challenges

The implementation of chromatographic separation in industrial Rhodamine WT production presents several challenges:

Process Efficiency: The need for chromatographic separation adds complexity and cost to the manufacturing process [15] [19]. Manufacturers have worked to optimize separation conditions to maximize efficiency and minimize resource consumption [15] [22].

Isomer Utilization: Some manufacturers have explored the possibility of marketing isomerically pure Rhodamine WT products for specialized applications [15] [16]. Research has suggested that the para isomer may be preferable for certain applications due to its more conservative behavior in environmental systems [15] [16].

Quality Control: Consistent monitoring of isomer distribution is essential for maintaining product quality [5] [15]. Manufacturers have implemented robust quality control protocols using analytical techniques such as HPLC and spectrofluorometry to ensure consistent isomer profiles [5] [15].

Alternative Approaches: Some researchers have suggested modifying the Rhodamine WT manufacturing process to produce exclusively the para isomer, which would eliminate the need for chromatographic separation [15] [16]. This approach represents a potential future direction for industrial production optimization [15] [16].